molecular formula C11H13BrF3N3O B2901509 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one CAS No. 2415509-88-3

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one

Cat. No.: B2901509
CAS No.: 2415509-88-3
M. Wt: 340.144
InChI Key: DUDRSVJDYDJPTL-UHFFFAOYSA-N
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Description

1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) linked to a trifluorobutanone group and a 4-bromo-1H-pyrazole moiety. The azetidine scaffold confers rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications. The bromopyrazole subunit may contribute to halogen bonding interactions, which are critical in molecular recognition processes .

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3O/c12-9-3-16-18(7-9)6-8-4-17(5-8)10(19)1-2-11(13,14)15/h3,7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDRSVJDYDJPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine vs. Piperidine Derivatives

  • Compound: 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one (CAS: 2380095-14-5) Structural Difference: Replaces the azetidine ring with a six-membered piperidine ring. The trifluorobutanone group is retained, but the bromopyrimidine substituent introduces additional hydrogen-bonding capacity. Applications: Likely explored for similar therapeutic targets but with altered pharmacokinetics due to differences in ring size.

Fluorobenzoyl-Substituted Azetidine

  • Compound: 4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS: 2415520-44-2) Structural Difference: Substitutes the trifluorobutanone group with a 4-fluorobenzoyl moiety. Biological Relevance: The fluorobenzoyl derivative may exhibit stronger interactions with aromatic residues in enzyme active sites.

Dihydropyrazole Derivatives

  • Compound: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Structural Difference: Features a dihydropyrazole ring (partially saturated) instead of a fully unsaturated pyrazole. The butanone group lacks trifluoromethyl substitution, reducing its electron-withdrawing effects. Crystallographic Data: Bromine and fluorine atoms participate in halogen bonding (C–Br···π and C–F···H interactions), influencing crystal packing .

Thiazole- and Triazole-Containing Analogs

  • Compound: 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Structural Difference: Incorporates thiazole and triazole heterocycles. The triazole moiety adds metabolic resistance due to its stability. Therapeutic Potential: Demonstrated antimicrobial activity in related structures, suggesting possible applications for the target compound .

Key Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications References
1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one Azetidine Trifluorobutanone, 4-bromo-pyrazole High rigidity, metabolic stability
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one Piperidine Bromopyrimidine, trifluorobutanone Flexible, enhanced H-bonding
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole Azetidine 4-Fluorobenzoyl, bromopyrazole Aromatic interactions, potential CNS targets
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Dihydropyrazole Bromophenyl, fluorophenyl, butanone Halogen bonding, antimicrobial activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole/Triazole Bromophenyl, fluorophenyl, triazole Antimicrobial, structural diversity

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling of 4-bromo-1H-pyrazole with azetidine via nucleophilic substitution or alkylation under basic conditions (e.g., using NaH or Cs₂CO₃).
  • Step 2 : Introduction of the trifluorobutanone moiety through ketone formation or Friedel-Crafts acylation.
  • Critical Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 100–110°C for cyclization) are essential for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring environment, bromo-pyrazole substitution pattern, and trifluoromethyl group integration .
  • HPLC : To assess purity (>95% required for pharmacological studies), with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : For molecular ion verification, particularly to distinguish isotopic patterns from bromine .

Q. What are common reaction pathways for the azetidine ring in this compound?

  • Methodological Answer : The azetidine ring undergoes:
  • N-alkylation : Reacts with electrophiles (e.g., bromoalkanes) under basic conditions.
  • Ring-opening reactions : Acidic hydrolysis to form linear amines, useful for derivatization.
  • Coordination chemistry : Acts as a ligand in metal-catalyzed cross-couplings (e.g., Pd-mediated reactions) .

Advanced Research Questions

Q. How can cross-coupling reactions involving the bromo substituent be optimized?

  • Methodological Answer :
  • Catalyst Selection : Use Pd₂(dba)₃ with XPhos ligands for Suzuki-Miyaura couplings, as demonstrated for brominated pyrazoles .
  • Solvent/Base Optimization : Toluene or dioxane with Cs₂CO₃ at 100–120°C improves aryl-aryl coupling efficiency.
  • Challenges : Steric hindrance from the azetidine ring may require extended reaction times (12–24 hrs) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The trifluoromethyl group:
  • Reduces electron density at the ketone, slowing nucleophilic attacks.
  • Mitigation Strategy : Activate the carbonyl with Lewis acids (e.g., BF₃·OEt₂) or use stronger nucleophiles (e.g., Grignard reagents) .
  • Case Study : Lower yields observed in trifluorobutanone derivatives vs. non-fluorinated analogs highlight this effect .

Q. How can crystallographic data contradictions (e.g., bond length anomalies) be resolved?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data, applying restraints for disordered regions (e.g., trifluoromethyl rotamers) .
  • Validation Tools : Check PLATON alerts for symmetry mismatches and hydrogen bonding inconsistencies .
  • Example : In pyrazole-azetidine hybrids, azetidine puckering parameters often require manual adjustment during refinement .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the azetidine nitrogen .
  • Empirical Data : Solubility <0.1 mg/mL in aqueous buffers necessitates formulation optimization .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁸F derivatives) to confirm target engagement .
  • Case Study : Inconsistent TLR7 inhibition data may arise from assay-specific buffer compositions (e.g., Mg²⁺ concentration effects) .

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